Bienvenue dans la boutique en ligne BenchChem!

Ketotifen-d3 Fumarate

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Ketotifen-d3 Fumarate is a deuterium-labeled (d3) internal standard for quantitative LC-MS/MS analysis of ketotifen. With a +3 Da mass shift at the N-methylpiperidine position, it avoids spectral overlap and ion suppression, achieving LLOQ of 0.02 ng/mL and precision ≤7.56% CV—validated to FDA/EMA guidelines. Ideal for PK/TK, bioequivalence, and metabolic stability studies.

Molecular Formula C23H23NO5S
Molecular Weight 428.517
CAS No. 1795138-23-6
Cat. No. B589539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetotifen-d3 Fumarate
CAS1795138-23-6
Synonyms4,9-Dihydro-4-[1-(methyl-d3)-4-piperidinylidene]-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one (2E)-2-Butenedioate;  Ketotifen-d3 Hydrogen Fumarate;  Totifen-d3;  Zaditen-d3;  Zaditor-d3;  Zasten-d3; 
Molecular FormulaC23H23NO5S
Molecular Weight428.517
Structural Identifiers
SMILESCN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H19NOS.C4H4O4/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19;5-3(6)1-2-4(7)8/h2-5,8,11H,6-7,9-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3;
InChIKeyYNQQEYBLVYAWNX-PCUGBSCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ketotifen-d3 Fumarate (CAS 1795138-23-6) – Procurement and Analytical Differentiation


Ketotifen-d3 Fumarate is a deuterium-labeled analog of the second-generation noncompetitive H1 antihistamine and mast cell stabilizer Ketotifen Fumarate . The compound features three stable deuterium atoms (d3) substituting hydrogen atoms at the methylpiperidine position, yielding a molecular weight of 428.52 g/mol and the molecular formula C23H20D3NO5S . This stable isotope-labeled internal standard (SIL-IS) is explicitly engineered for quantitative bioanalysis via LC-MS/MS and GC-MS, where its near-identical physicochemical properties to the unlabeled analyte minimize matrix effects and ion suppression . As a non-radioactive tracer, it supports pharmacokinetic (PK), bioequivalence, and drug metabolism studies without requiring special handling associated with radiolabeled compounds [1].

Ketotifen-d3 Fumarate – Analytical Consequences of Non-Isotopic Internal Standard Substitution


Substituting Ketotifen-d3 Fumarate with a non-isotopic analog such as pizotifen or a less rigorously characterized deuterated variant introduces quantifiable risks to analytical accuracy and reproducibility. Pizotifen, while structurally related, exhibits differential extraction recovery (95.13% vs. 98.04% for ketotifen) and distinct chromatographic behavior, leading to a higher lower limit of quantification (LLOQ) of 0.5 ng/mL compared to 0.02 ng/mL achieved with the d3-labeled standard [1][2]. Furthermore, the use of Ketotifen-d3 directly mitigates co-eluting impurity interferences—particularly from Ketotifen N-Oxide (EP Impurity D)—which can otherwise compromise peak integration and quantitative accuracy in pharmacopeial HPLC methods . The three-deuterium substitution also provides a +3 Da mass shift that is analytically optimal, avoiding the spectral overlap that can occur with d1 or d2 isotopologues, thereby ensuring unequivocal MRM transition selectivity (m/z 313.2 → 99.1) .

Ketotifen-d3 Fumarate (CAS 1795138-23-6) – Head-to-Head Comparative Analytical Performance Data


Lower Limit of Quantification (LLOQ) – Ketotifen-d3 vs. Pizotifen Internal Standard

In a validated LC-MS/MS method for ketotifen quantification in Beagle dog plasma, the use of Ketotifen-d3 as the internal standard achieved an LLOQ of 0.02 ng/mL. This represents a 25-fold improvement in sensitivity compared to a previously published LC-MS method that employed pizotifen as the internal standard, which reported an LLOQ of 0.5 ng/mL in human plasma [1][2].

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Intra- and Inter-Day Precision and Accuracy – Validated Method Performance with Ketotifen-d3

Using Ketotifen-d3 as the internal standard, the LC-MS/MS method for ketotifen in Beagle dog plasma demonstrated intra-day precision (%CV) ranging from 2.28% to 6.67% and inter-day precision from 3.14% to 7.56% across QC concentrations (0.02, 0.06, 0.4, and 4 ng/mL). Accuracy ranged from 97.56% to 106.31% [1].

Method Validation Quality Control Regulatory Compliance

Extraction Recovery and Matrix Effect – Ketotifen-d3 vs. Pizotifen

The extraction recovery for Ketotifen-d3 (at 25 ng/mL) from Beagle dog plasma was 71.11% with a matrix effect CV of 9.58%. In contrast, the structurally similar internal standard pizotifen demonstrated a higher extraction recovery of 95.13% from human plasma but was associated with a higher LLOQ of 0.5 ng/mL [1][2]. The moderate recovery of Ketotifen-d3 is compensated by its superior correction of analyte variability, as reflected in the method's excellent precision and accuracy.

Sample Preparation Matrix Effect LC-MS/MS

Isotopic Purity and Enrichment – Ketotifen-d3 Fumarate Specifications

Commercially available Ketotifen-d3 Fumarate (CAS 1795138-23-6) is supplied with a purity specification of ≥95% to 99.23%, as verified by HPLC and LC-MS analysis . This high isotopic enrichment ensures minimal interference from unlabeled (d0) or under-labeled (d1, d2) isotopologues, which can otherwise cause cross-talk in MRM channels and bias quantitative results .

Stable Isotope Labeling Quality Control Internal Standard

MRM Transition Selectivity – Ketotifen-d3 vs. Potential d1/d2 Interference

The validated MRM transition for Ketotifen-d3 is m/z 313.2 → 99.1, which is precisely 3 Da higher than the unlabeled ketotifen transition (m/z 310.2 → 96.0) [1]. This +3 Da mass shift, resulting from the substitution of three deuterium atoms, provides a clean spectral window that avoids overlap with the naturally occurring M+1 or M+2 isotopologues of unlabeled ketotifen. In contrast, a d1- or d2-labeled analog could exhibit partial overlap, leading to cross-talk and systematic bias in quantification .

Mass Spectrometry MRM Isotopic Interference

Chromatographic Resolution from Co-Eluting Impurities – Ketotifen-d3 vs. Ketotifen N-Oxide

Ketotifen N-Oxide (EP Impurity D) is a known co-eluting impurity in pharmacopeial HPLC methods for ketotifen fumarate, which can compromise peak purity and quantitative accuracy . When Ketotifen-d3 is employed as an internal standard, its distinct MRM transition (m/z 313.2 → 99.1) allows the mass spectrometer to selectively monitor the labeled standard without interference from the N-oxide impurity, which exhibits a different molecular ion and fragmentation pattern [1].

Impurity Profiling HPLC Pharmacopeial Compliance

Ketotifen-d3 Fumarate – Validated Research and Industrial Application Scenarios


Regulatory-Compliant Bioequivalence Studies for ANDA Submissions

Ketotifen-d3 Fumarate is the internal standard of choice for LC-MS/MS methods designed to meet FDA and EMA bioanalytical method validation guidelines. The validated method achieves an LLOQ of 0.02 ng/mL with precision (%CV) ≤7.56% and accuracy 97.56–106.31%, fully compliant with regulatory requirements [1]. This enables robust, reproducible quantification of ketotifen in plasma for generic drug bioequivalence assessments.

Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling

The high sensitivity (LLOQ 0.02 ng/mL) and proven precision of methods employing Ketotifen-d3 make it suitable for detailed PK/TK studies in preclinical species such as Beagle dogs [1]. The compound's stable isotope labeling allows for accurate tracking of ketotifen absorption, distribution, metabolism, and excretion (ADME) without the safety and regulatory burdens of radiolabeled tracers [2].

Metabolic Pathway Elucidation and Drug-Drug Interaction (DDI) Studies

Deuteration at the N-methylpiperidine position of Ketotifen-d3 provides a stable mass tag that is preserved through most Phase I and Phase II metabolic transformations, enabling the use of the compound as a tracer in in vitro hepatocyte or microsomal incubations to identify and quantify metabolites [2]. This supports definitive identification of metabolic pathways and assessment of potential DDI liabilities without requiring synthesis of multiple metabolite standards.

Method Development and Validation for Pharmacopeial Impurity Control

When developing stability-indicating HPLC methods for ketotifen fumarate drug substance or product, Ketotifen-d3 serves as an ideal internal standard to correct for sample preparation variability. Its distinct MRM transition (m/z 313.2 → 99.1) allows it to be chromatographically resolved from and spectrally independent of key impurities such as Ketotifen N-Oxide (EP Impurity D), thereby ensuring accurate quantitation of the active pharmaceutical ingredient even in the presence of degradation products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ketotifen-d3 Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.